

# Comparison Guide: Cross-Referencing Experimental Data with Ethyl 2- ethylacetoacetate Literature Values

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## Compound of Interest

Compound Name: *Ethyl 2-ethylacetoacetate*

Cat. No.: *B146921*

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This guide provides a comprehensive comparison of experimentally determined data for **Ethyl 2-ethylacetoacetate** (CAS No. 607-97-6) against established literature values. It is designed for researchers, scientists, and professionals in drug development to ensure the quality and accuracy of their starting materials and synthetic intermediates.

## Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **Ethyl 2-ethylacetoacetate**, presenting a side-by-side comparison of literature values with a hypothetical set of experimental results.

Property	Literature Value	Experimental Result (Hypothetical)	Method
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>3</sub> [1][2][3][4][5]	C <sub>8</sub> H <sub>14</sub> O <sub>3</sub>	Mass Spectrometry
Molecular Weight	158.19 g/mol [2][4][6]	158.20 g/mol	Mass Spectrometry
Boiling Point	87-189 °C at 743 mmHg[6][7]	188 °C at 743 mmHg	Distillation
Density	0.981 g/mL at 25 °C[6][7][8]	0.982 g/mL at 25 °C	Pycnometry
Refractive Index	1.417-1.423 at 20 °C[1][6][9]	1.420 at 20 °C	Refractometry
Flash Point	69 °C (156.2 °F) - closed cup[6]	70 °C	Closed-Cup Tester
Appearance	Colorless to pale yellow liquid[1][10]	Clear, colorless liquid	Visual Inspection
Purity (Assay)	≥90%[6], ≥94%[9], ≥97%	98.5%	Gas Chromatography (GC)

## Spectroscopic Data

Spectroscopic analysis is crucial for confirming the molecular structure of **Ethyl 2-ethylacetoacetate**. Below is a comparison of expected <sup>1</sup>H NMR spectral data from literature with hypothetical experimental findings.

<sup>1</sup> H NMR Data	Literature Reference Values	Experimental Result (Hypothetical)
Chemical Shift (δ)	A: 4.199, B: 3.336, C: 2.225, D: 1.88, E: 1.278, F: 0.94[11]	δ 4.20 (q), 3.34 (t), 2.23 (s), 1.89 (q), 1.28 (t), 0.95 (t) ppm
Coupling Constants (J)	J(A,E)=7.1Hz, J(B,D)=7.3Hz[11]	J = 7.1 Hz, J = 7.3 Hz

## Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. The following are standard protocols for the key experiments cited above.

### Gas Chromatography (GC) for Purity Analysis

- Instrument: Agilent 7890B GC system with a flame ionization detector (FID).
- Column: HP-5 (30 m x 0.32 mm, 0.25  $\mu$ m film thickness).
- Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
- Injector Temperature: 250 °C.
- Detector Temperature: 300 °C.
- Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.
- Sample Preparation: 1  $\mu$ L of a 1% solution of **Ethyl 2-ethylacetoacetate** in dichloromethane is injected. Purity is determined by the area percentage of the principal peak.

### Boiling Point Determination

The boiling point is measured using a standard distillation apparatus under a controlled pressure of 743 mmHg. The temperature is recorded when the vapor and liquid phases are in equilibrium, indicated by a stable temperature reading during distillation.

### Density Measurement

A 10 mL pycnometer is used to measure the density. The pycnometer is first weighed empty, then filled with deionized water at 25 °C and weighed again to determine its volume. Finally, it is filled with **Ethyl 2-ethylacetoacetate** at 25 °C and weighed. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

### Refractive Index Measurement

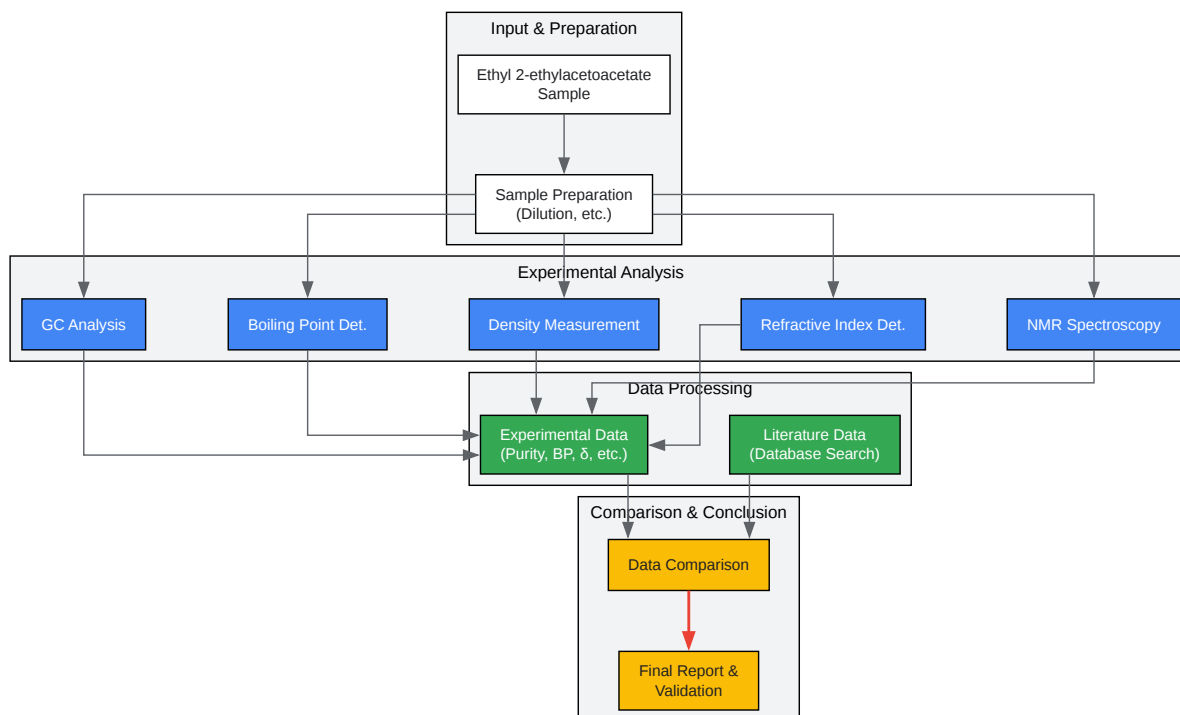
The refractive index is determined using an Abbe refractometer at 20 °C. A few drops of the sample are placed on the prism, and the refractive index is read directly from the instrument's scale.

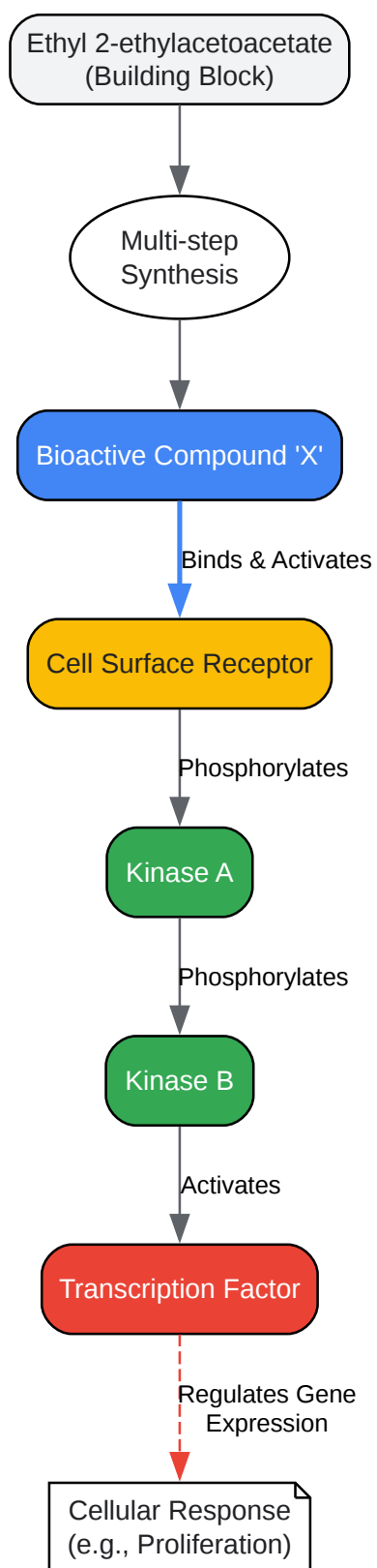
## <sup>1</sup>H NMR Spectroscopy

- Instrument: Bruker Avance III 400 MHz spectrometer.
- Solvent: Chloroform-d (CDCl<sub>3</sub>).
- Sample Concentration: Approximately 10 mg of **Ethyl 2-ethylacetoacetate** dissolved in 0.7 mL of CDCl<sub>3</sub>.
- Procedure: The spectrum is acquired with 16 scans, and chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

## Visualization of Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes and relationships.





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